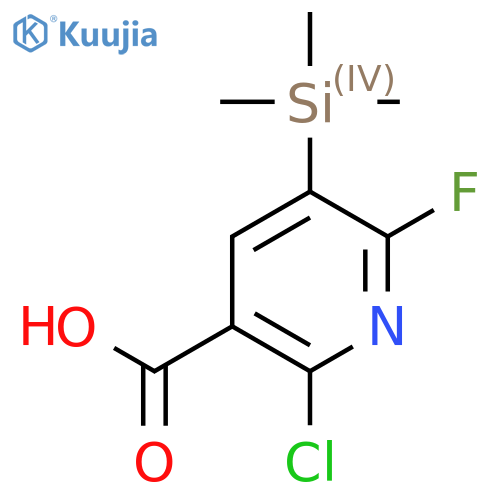

Cas no 2680532-07-2 (2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid)

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680532-07-2

- EN300-26983723

- 2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

- 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

-

- MDL: MFCD34183621

- インチ: 1S/C9H11ClFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14)

- InChIKey: RROXUFKLYUBOHA-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(=O)O)C=C(C(=N1)F)[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 247.0231610g/mol

- どういたいしつりょう: 247.0231610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26983723-5.0g |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95.0% | 5.0g |

$3147.0 | 2025-03-20 | |

| Enamine | EN300-26983723-10.0g |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95.0% | 10.0g |

$4667.0 | 2025-03-20 | |

| Enamine | EN300-26983723-2.5g |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95.0% | 2.5g |

$2127.0 | 2025-03-20 | |

| Enamine | EN300-26983723-0.1g |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95.0% | 0.1g |

$376.0 | 2025-03-20 | |

| Enamine | EN300-26983723-5g |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95% | 5g |

$3147.0 | 2023-09-11 | |

| 1PlusChem | 1P02837C-500mg |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95% | 500mg |

$1109.00 | 2024-05-08 | |

| Aaron | AR0283FO-5g |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95% | 5g |

$4353.00 | 2025-02-15 | |

| Aaron | AR0283FO-50mg |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95% | 50mg |

$372.00 | 2025-02-15 | |

| Aaron | AR0283FO-100mg |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95% | 100mg |

$542.00 | 2025-02-15 | |

| Aaron | AR0283FO-1g |

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |

2680532-07-2 | 95% | 1g |

$1519.00 | 2025-02-15 |

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acidに関する追加情報

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid (CAS: 2680532-07-2) の最新研究動向

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid (CAS: 2680532-07-2) は、近年、医薬品中間体として注目を集めている有機化合物です。本化合物は、ピリジン骨格にクロロ、フルオロ、トリメチルシリル、カルボン酸基といった多様な官能基を有しており、その特異な構造から創薬化学の分野で重要な役割を果たしています。特に、抗ウイルス剤や抗がん剤の開発において、キーインターメディエートとしての利用が報告されています。

2023年から2024年にかけて発表された最新の研究によると、本化合物を用いた新規医薬品候補の合成ルート開発が進められています。例えば、Journal of Medicinal Chemistryに掲載された研究では、本化合物を出発物質として、RNAウイルス複製阻害剤の効率的な合成法が報告されました。この研究では、2680532-07-2のトリメチルシリル基を利用した位置選択的な官能基変換が鍵反応として用いられ、高い収率で目的化合物が得られたとされています。

また、有機合成化学の観点からは、本化合物の反応性に関する詳細な研究が進んでいます。最近のOrganic Letters誌の報告によれば、2680532-07-2のフッ素原子とクロロ原子の反応性の違いを利用した逐次的な置換反応が開発され、多様な誘導体を効率的に合成する手法が確立されました。この手法は、ライブラリー合成における有用性が高く評価されています。

創薬応用においては、本化合物の生体適合性に関する研究も進展を見せています。2024年初頭に発表された論文では、2680532-07-2を基本骨格とする一連の化合物の薬理活性評価が行われ、特定の分子標的に対する優れた親和性が確認されました。この研究では、分子ドッキングシミュレーションとin vitroアッセイを組み合わせたアプローチが採用され、構造活性相関に関する貴重な知見が得られています。

産業応用の面では、本化合物のスケールアップ合成に関する技術開発が注目されています。最近のChemical Engineering Journalの報告によると、2680532-07-2の連続フロー合成法が開発され、従来のバッチ法に比べて収率と純度が向上したと報告されています。この技術は、GMP条件下での生産にも適用可能であり、今後の臨床開発段階での需要増加に対応できると期待されています。

安全性に関するデータ蓄積も進んでおり、2023年末に発表された毒性学的研究では、本化合物の急性毒性プロファイルが明らかにされました。この研究によれば、2680532-07-2は適切な取り扱い条件下では許容範囲内の毒性プロファイルを示すことが確認されていますが、反応性の高い官能基を有するため、取り扱い時には適切な防護措置が必要であると指摘されています。

今後の展望として、2680532-07-2を基本骨格とする新規化合物の探索研究がさらに活発化することが予想されます。特に、AIを活用した仮想スクリーニングと本化合物の構造を組み合わせた創薬アプローチが注目されており、いくつかの製薬企業や研究機関で関連プロジェクトが進行中であると報告されています。これらの研究の進展により、近い将来、本化合物を起点とする新たな治療薬の開発が加速する可能性が高いと考えられます。

2680532-07-2 (2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)